SialylLexpenta is a complex carbohydrate that plays a significant role in various biological processes, particularly in cell recognition and signaling. This compound is classified under sialylated glycans, which are polysaccharides that contain sialic acid residues. SialylLexpenta is derived from the Lextin family, which is characterized by its unique structural features and functional properties.
SialylLexpenta is primarily sourced from biological systems, particularly from mammalian tissues where it is involved in cellular interactions. It can also be synthesized in laboratory settings for research purposes.
SialylLexpenta falls under the category of glycoconjugates, specifically sialoglycans. These compounds are essential for various physiological functions, including immune response modulation and pathogen recognition.
The synthesis of SialylLexpenta can be achieved through several methods:
The enzymatic method is often preferred due to its specificity and efficiency. For instance, the use of recombinant enzymes allows for high yields of pure SialylLexpenta. Chemical synthesis may involve protecting group strategies to ensure selectivity during the glycosylation steps.
SialylLexpenta consists of a backbone of repeating sugar units with terminal sialic acid residues. The specific arrangement and linkage types contribute to its unique properties and biological functions.
The molecular formula and weight of SialylLexpenta vary depending on its specific structure but typically include multiple hexose units linked by glycosidic bonds. Detailed spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are used to elucidate its structure.
SialylLexpenta participates in various biochemical reactions, including:
The stability of SialylLexpenta under different pH conditions and temperatures must be considered during these reactions, as they can affect the integrity of the glycan structure.
SialylLexpenta functions primarily through its interactions with cell surface receptors. The presence of sialic acid enhances the negative charge on the cell surface, influencing cell-cell interactions and immune responses.
Studies have shown that SialylLexpenta can inhibit certain pathogens by preventing their binding to host cells, thereby playing a protective role in infections.
SialylLexpenta is typically a white to off-white powder that is soluble in water. Its solubility can vary based on the degree of sialylation and the presence of other substituents.
SialylLexpenta has several applications in scientific research and medicine:
Sialyl Lewis X (Sialyl Lewis X, Neuraminic Acid-α2,3-Galactose-β1,4-(Fucose-α1,3)-N-Acetylglucosamine) biosynthesis involves a tightly coordinated, tissue-specific sequence of glycosyltransferase reactions. The process occurs on terminal lactosamine (Galactose-β1,4-N-Acetylglucosamine) units of N-glycans, O-glycans, or glycolipids.
Fucosyltransferase 3 and Fucosyltransferase 7 catalyze the α1,3-linkage of fucose to N-Acetylglucosamine, the definitive step creating the Lewis X motif. Fucosyltransferase 7 exhibits preferential activity toward sialylated acceptors (e.g., 3'-sialyl-N-acetyllactosamine), making it critical for Sialyl Lewis X synthesis in leukocytes and endothelial cells. Fucosyltransferase 3 displays broader specificity, acting on both sialylated and non-sialylated precursors, and contributes significantly to Sialyl Lewis X expression in epithelial-derived cancers. Genetic ablation of these enzymes eliminates functional Sialyl Lewis X expression, as evidenced by leukocyte adhesion deficiency type II, characterized by impaired neutrophil rolling due to absent Sialyl Lewis X-dependent selectin binding [2] [3] [6]. Metabolic inhibition studies confirm their necessity: 5-thiofucose is metabolized to Guanosine Diphosphate-5-thiofucose within cells, acting as a potent inhibitor blocking Fucosyltransferase 3/7 activity and reducing Sialyl Lewis X cell surface expression and cell adhesion with half-maximal effective concentrations in the low micromolar range [3].
β-Galactoside α2,3-Sialyltransferase 3 and β-Galactoside α2,3-Sialyltransferase 4 install the prerequisite α2,3-linked neuraminic acid onto the galactose residue of lactosamine units. β-Galactoside α2,3-Sialyltransferase 4 is the dominant enzyme in leukocytes and endothelial cells, generating the sialylated acceptor (3'-sialyl-N-acetyllactosamine) essential for subsequent fucosylation by Fucosyltransferase 7. β-Galactoside α2,3-Sialyltransferase 3 plays a more significant role in certain carcinomas, such as pancreatic cancer, where its overexpression correlates with increased Sialyl Lewis X levels. Competition exists between sialylation and alternative modifications; in normal colon, high expression of β1,4-N-Acetylgalactosaminyltransferase 2 adds N-Acetylgalactosamine to form the Sda antigen, suppressing Sialyl Lewis X formation. Downregulation of β1,4-N-Acetylgalactosaminyltransferase 2 in colon cancer allows unrestrained Sialyl Lewis X synthesis [4] [6].
Core2 β1,6-N-Acetylglucosaminyltransferase 1 is pivotal for generating Sialyl Lewis X on O-glycans, particularly those attached to leukocyte ligands like P-selectin Glycoprotein Ligand 1. Core2 β1,6-N-Acetylglucosaminyltransferase 1 branches the core 1 O-glycan (Galactose-β1,3-N-Acetylgalactosamine-Serine/Threonine) by adding N-Acetylglucosamine via a β1,6-linkage. This creates the core 2 branch, providing an extended scaffold for the addition of lactosamine units, which are then sialylated and fucosylated to present Sialyl Lewis X. Extended core 1 structures (formed by β1,3-N-Acetylglucosaminyltransferase 3) can also carry Sialyl Lewis X but are less efficient scaffolds than core 2 O-glycans for functional ligand presentation to selectins, especially L-selectin. Cells expressing P-selectin Glycoprotein Ligand 1 with Sialyl Lewis X on core 2 O-glycans support significantly stronger tethering and rolling of leukocytes under shear stress compared to those with Sialyl Lewis X on extended core 1 structures [8].
Table 1: Key Enzymes in Sialyl Lewis X Biosynthesis
Enzyme Class | Specific Enzymes | Primary Action | Tissue/Cell Specificity |
---|---|---|---|
α1,3-Fucosyltransferases | Fucosyltransferase 7 | Transfers fucose to C3-OH of sialylated N-Acetylglucosamine (GlcNAc) | Leukocytes, activated endothelium |
Fucosyltransferase 3 | Transfers fucose to C3-OH of sialylated or non-sialylated N-Acetylglucosamine | Epithelia, gastrointestinal cancers | |
α2,3-Sialyltransferases | β-Galactoside α2,3-Sialyltransferase 4 | Transfers neuraminic acid to C3-OH of Gal in Galβ1-4GlcNAc (Type 2 chains) | Ubiquitous, high in endothelia, leukocytes |
β-Galactoside α2,3-Sialyltransferase 3 | Transfers neuraminic acid to C3-OH of Gal in Galβ1-4GlcNAc | Brain, pancreas, upregulated in cancers | |
Branching Enzymes | Core2 β1,6-N-Acetylglucosaminyltransferase 1 | Forms core 2 branch on core 1 O-glycan (adds GlcNAcβ1-6 to GalNAc) | Leukocytes, activated lymphocytes |
β1,3-N-Acetylglucosaminyltransferase 3 | Extends core 1 O-glycan (adds GlcNAcβ1-3 to Gal in core 1) | High endothelial venules, some leukocytes |
The Sialyl Lewis X tetrasaccharide constitutes the minimal recognition element for all three selectins (E-selectin, P-selectin, L-selectin). However, high-affinity, physiologically relevant binding requires presentation of Sialyl Lewis X within specific glycoconjugate contexts and synergistic interactions with adjacent protein modifications.
Optimal binding to P-selectin mandates Sialyl Lewis X presentation on P-selectin Glycoprotein Ligand 1 alongside clustered sulfated tyrosine residues. The N-terminal region of P-selectin Glycoprotein Ligand 1 contains three tyrosine residues that undergo post-translational sulfation. This sulfation creates a high-density negative charge patch adjacent to the Sialyl Lewis X-bearing O-glycans. P-selectin engages this region through a coordinated "catch bond" mechanism: its lectin domain binds Sialyl Lewis X while its epidermal growth factor-like domain interacts with the sulfated tyrosines. This dual interaction dramatically increases binding affinity and stability under shear flow compared to isolated Sialyl Lewis X. Fluorescence polarization studies measuring isolated Sialyl Lewis X tetrasaccharide binding to soluble E-selectin reveal weak intrinsic affinity (dissociation constants of ~110-120 μM). This emphasizes that physiological leukocyte rolling requires multivalent presentation and cooperative protein-glycan interactions absent in monomeric Sialyl Lewis X [7] [8].
The core2 branch generated by Core2 β1,6-N-Acetylglucosaminyltransferase 1 is essential for the proper presentation of Sialyl Lewis X on P-selectin Glycoprotein Ligand 1 to function as a high-affinity ligand for P-selectin and L-selectin. Core2 O-glycans provide an extended conformation that optimally positions Sialyl Lewis X for engagement by selectins. Chinese hamster ovary cells engineered to express P-selectin Glycoprotein Ligand 1, Fucosyltransferase 7, and Core2 β1,6-N-Acetylglucosaminyltransferase 1 support robust tethering and rolling of leukocytes under physiological shear stress. In contrast, Chinese hamster ovary cells expressing P-selectin Glycoprotein Ligand 1, Fucosyltransferase 7, and β1,3-N-Acetylglucosaminyltransferase 3 (producing Sialyl Lewis X on extended core 1 O-glycans) exhibit significantly weaker leukocyte interactions. Furthermore, L-selectin binding to its ligands on peripheral lymph node addressins requires not only Sialyl Lewis X but also specific 6-O-sulfation on the N-Acetylglucosamine residue (6-sulfo-Sialyl Lewis X), presented primarily on core2 O-glycans and specific N-glycans in high endothelial venules. The core2 scaffold facilitates the clustered presentation of 6-sulfo-Sialyl Lewis X, enabling high-avidity binding necessary for lymphocyte homing [8].
Table 2: Impact of Glycan Structure on Sialyl Lewis X Ligand Function
Glycan Structure | Key Features | Primary Selectin Ligand Activity | Functional Outcome |
---|---|---|---|
Minimal Tetrasaccharide | Neuraminic Acidα2-3Galactoseβ1-4(Fucoseα1-3)N-Acetylglucosamine | Weak binding to E-selectin, P-selectin (Dissociation constant ~120 μM) | Insufficient for cell adhesion under shear flow |
Sialyl Lewis X on Core2 O-glycan | Sialyl Lewis X on branched structure (GlcNAcβ1-6(Galβ1-3)GalNAc-Ser/Thr) | High-affinity ligand for P-selectin, E-selectin, L-selectin | Supports robust leukocyte rolling and firm adhesion on activated endothelium |
Sialyl Lewis X on Extended Core 1 O-glycan | Sialyl Lewis X on linear structure (GlcNAcβ1-3Galβ1-3GalNAc-Ser/Thr) | Moderate ligand for L-selectin, weak for P-selectin | Supports tethering but less efficient rolling, potentially involved in secondary capture |
6-Sulfo-Sialyl Lewis X | Sulfate ester at C6 of N-Acetylglucosamine in Sialyl Lewis X | High-affinity, specific ligand for L-selectin | Mediates lymphocyte homing to peripheral lymph nodes via high endothelial venules |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0